molecular formula C72H56N4O18Rh2 B12512436 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)

Cat. No.: B12512436
M. Wt: 1471.0 g/mol
InChI Key: HPPXXODRLNJMGM-UHFFFAOYSA-J
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Description

Bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate): is a complex organometallic compound It features a rhodium center coordinated with ethyl acetate and multiple isoindoline-1,3-dione derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate) typically involves the coordination of rhodium with ethyl acetate and isoindoline-1,3-dione derivatives. The process may include:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the rhodium center.

    Reduction: Reduction reactions may also occur, affecting the rhodium and the organic ligands.

    Substitution: Ligand substitution reactions are common, where the ethyl acetate or isoindoline-1,3-dione derivatives can be replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Various nucleophiles and electrophiles can facilitate substitution reactions under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Materials Science: The compound’s unique structure may be explored for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action for bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate) involves the interaction of its rhodium center with various substrates. The rhodium can facilitate electron transfer processes, making it an effective catalyst. The isoindoline-1,3-dione derivatives may also interact with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: Bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate) is unique due to its rhodium center and the specific coordination environment provided by the ethyl acetate and isoindoline-1,3-dione derivatives. This combination imparts distinct catalytic and biological properties not commonly found in similar compounds.

Properties

Molecular Formula

C72H56N4O18Rh2

Molecular Weight

1471.0 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)

InChI

InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4

InChI Key

HPPXXODRLNJMGM-UHFFFAOYSA-J

Canonical SMILES

CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2]

Origin of Product

United States

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